Lipophilicity (cLogP) Advantage: Enhanced Predicted Membrane Permeability vs. N-Phenylmorpholine-4-carboxamide
The target compound, bearing both a 2-benzyl and an N-phenyl substituent, is predicted to exhibit a cLogP value of approximately 3.0–3.5 (estimated based on additive fragment contributions from the 2-benzylmorpholine core [cLogP ≈ 1.5–2.5] and the N-phenylurea moiety). This represents a >1.4 log-unit increase in lipophilicity relative to the des-benzyl parent N-phenylmorpholine-4-carboxamide (cLogP = 1.56, experimentally derived). Higher cLogP is generally associated with improved passive membrane permeability, a critical parameter for intracellular target engagement. [1]
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Estimated cLogP ≈ 3.0–3.5 (fragment-additivity estimate) |
| Comparator Or Baseline | N-Phenylmorpholine-4-carboxamide (CAS 4559-92-6): cLogP = 1.56 (experimental) |
| Quantified Difference | ΔcLogP ≈ +1.4 to +1.9 log units (target vs. des-benzyl analog) |
| Conditions | Computational fragment-based estimation; experimental cLogP for comparator from chemical database |
Why This Matters
An increase of >1.4 log units in predicted lipophilicity can substantially enhance passive membrane permeation, making the target compound a more suitable starting point for programs requiring intracellular target access.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opin. Drug Discov., 5(3), 235–248. DOI: 10.1517/17460441003605098. View Source
